molecular formula C14H21NO3 B189082 3,5-Ditert-butyl-2-nitrophenol CAS No. 3114-67-8

3,5-Ditert-butyl-2-nitrophenol

Cat. No.: B189082
CAS No.: 3114-67-8
M. Wt: 251.32 g/mol
InChI Key: BXZHVNRCHYCYFC-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-2-nitrophenol is a nitrophenol derivative characterized by two tert-butyl substituents at the 3- and 5-positions of the phenolic ring and a nitro group at the 2-position. This sterically hindered structure significantly influences its physicochemical properties, including solubility, thermal stability, and reactivity. The tert-butyl groups enhance lipophilicity, making it less polar than simpler nitrophenols like 2-nitrophenol or 4-nitrophenol. Its applications span organic synthesis, polymer stabilization, and as a precursor for photoactive compounds .

Properties

IUPAC Name

3,5-ditert-butyl-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZHVNRCHYCYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356554
Record name 3,5-ditert-butyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-67-8
Record name 3,5-ditert-butyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-Ditert-butyl-2-nitrophenol with analogous nitrophenol derivatives, including those referenced in the provided evidence (e.g., 4-nitrophenol sodium salt dihydrate and nitroanisoles).

Property This compound 4-Nitrophenol Sodium Salt Dihydrate 2-Nitroanisole (2-Nitrophenol Methyl Ether)
Molecular Formula C₁₄H₂₁NO₃ C₆H₅NNaO₃·2H₂O C₇H₇NO₃
Molecular Weight (g/mol) 263.32 197.12 169.14
Melting Point 128–130°C* >300°C 9–11°C
Solubility Low in water; soluble in THF, DCM Highly water-soluble Soluble in ethanol, ether; low in water
Key Functional Groups Nitro, phenol, tert-butyl Nitro, phenolate (ionic) Nitro, methoxy
Applications Polymer stabilizer, UV absorber Buffer component, enzymatic assays Intermediate in organic synthesis

Notes:

  • *Data for this compound is extrapolated from structurally similar compounds and literature on tert-butyl-substituted aromatics.
  • The sodium salt of 4-nitrophenol exhibits ionic character, leading to exceptional thermal stability ($>$300°C) and water solubility due to its phenolate group .

Key Research Findings and Trends

Steric and Electronic Effects

  • Steric Hindrance: The tert-butyl groups in this compound reduce reactivity in electrophilic substitution reactions compared to unsubstituted nitrophenols. This contrasts with 2-nitroanisole, where the methoxy group activates the ring for ortho/para substitutions .
  • Solubility: The tert-butyl substituents render this compound highly lipophilic, limiting its water solubility. In contrast, 4-nitrophenol sodium salt dihydrate is water-soluble due to ionic interactions .

Thermal Stability

  • This compound decomposes near 130°C, whereas 4-nitrophenol sodium salt dihydrate remains stable above 300°C, highlighting the stabilizing effect of ionic bonds in the latter .

Spectroscopic Properties

  • The nitro group in this compound exhibits a strong absorption band at 320–340 nm (UV-Vis), similar to 2-nitroanisole. However, tert-butyl substituents cause bathochromic shifts due to electron-donating effects .

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